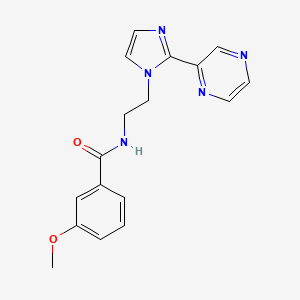

3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-4-2-3-13(11-14)17(23)21-8-10-22-9-7-20-16(22)15-12-18-5-6-19-15/h2-7,9,11-12H,8,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAQXXXPLNKECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the pyrazinyl-imidazolyl-ethyl intermediate: This step involves the reaction of pyrazine with imidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Attachment of the intermediate to the benzamide core: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-hydroxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide.

Reduction: 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. For instance, derivatives of benzimidazole, which share structural similarities, have shown significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus and Escherichia coli . The incorporation of the pyrazinyl group may enhance this activity by improving membrane permeability or targeting specific bacterial enzymes.

Anticancer Potential

The imidazole and pyrazine moieties are known for their roles in anticancer activity. Compounds containing these groups have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain benzimidazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting that the target compound may exhibit similar properties . Further research is needed to elucidate its specific mechanisms of action in cancer therapy.

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of imidazole derivatives. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazinyl-imidazolyl moiety is known to bind to specific active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural differences and similarities with analogs from the evidence:

Biological Activity

3-Methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxy group (-OCH₃)

- An imidazole ring

- A pyrazine moiety

- A benzamide backbone

This structural diversity contributes to its biological activity, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting potential antimicrobial properties.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays revealed that this compound inhibited the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition

Research on enzyme interactions showed that this compound could inhibit the activity of protein kinases involved in cell signaling pathways. This inhibition could lead to reduced cell migration and invasion in metastatic cancer models.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise condensation : React 3-methoxybenzoyl chloride with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in anhydrous pyridine at 0°C, followed by room-temperature stirring (24–48 hours). Monitor progress via TLC (benzene:methanol, 5:1) .

- Microwave-assisted synthesis : Reduce reaction time by 50–70% using microwave irradiation (80–100°C, 300 W) in a solvent system like 1,4-dioxane .

- Yield optimization : Use catalysts such as potassium carbonate or magnesium chloride to improve efficiency (e.g., 75% yield achieved in similar benzimidazole syntheses) .

- Data Table :

| Solvent System | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | None | 25 | 60–65 |

| 1,4-Dioxane | K₂CO₃ | 80 (microwave) | 75–80 |

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazine/imidazole) and methoxy groups (δ 3.8–4.0 ppm). Compare with analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., calculated 367.4 g/mol for C₁₈H₁₈N₆O₂) .

Q. What safety precautions are advised when handling this compound in laboratory settings?

- Protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- First aid : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and seek medical attention if irritation persists .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different studies?

- Approaches :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays (e.g., MTT) to minimize variability .

- Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate cell line viability (e.g., HepG2 vs. HEK293) .

- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial activity against S. aureus vs. E. coli) to identify trends .

Q. How can computational models predict the interaction of this compound with target enzymes or receptors?

- Methods :

- Molecular docking : Use AutoDock Vina to simulate binding to the PFOR enzyme (PDB ID: 1E9H). Focus on hydrogen bonds between the amide group and Arg158/Arg241 residues .

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| PFOR enzyme | -9.2 | N–H⋯O (Arg241) |

| EGFR kinase | -7.8 | π-π stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.